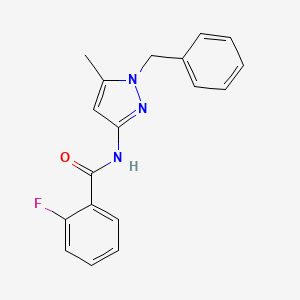
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide (BMF) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BMF belongs to the class of pyrazole derivatives that have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in cancer and inflammation. This compound has also been shown to activate the p53 pathway, leading to apoptosis in cancer cells. Furthermore, this compound has been shown to modulate the expression of various genes involved in neuronal survival and differentiation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In animal models of inflammation, this compound has been shown to reduce inflammation and oxidative stress. In addition, this compound has been shown to improve cognitive function and reduce neuronal loss in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high purity. This compound is also stable under physiological conditions and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based assays. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not fully understood.
Direcciones Futuras
There are several future directions for N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide research. One direction is to investigate the potential of this compound as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to study the molecular mechanisms of this compound action and identify its target proteins. Furthermore, the development of this compound analogs with improved pharmacokinetic and toxicity profiles could lead to the discovery of more potent and selective compounds. Finally, the use of this compound in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds via the formation of an amide bond and yields this compound as a white solid with a high purity.
Aplicaciones Científicas De Investigación
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound has also been studied for its anti-inflammatory effects in animal models of inflammation. In addition, this compound has been investigated for its neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-13-11-17(20-18(23)15-9-5-6-10-16(15)19)21-22(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZRSBVJIZBONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide](/img/structure/B5358809.png)

![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358815.png)
![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B5358817.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5358831.png)
![2-(4-chlorophenyl)-4-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5358834.png)
![(1R*,2R*,6S*,7S*)-4-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5358839.png)
![7-fluoro-2-methyl-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline](/img/structure/B5358851.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5358859.png)
![N,N-diethyl-1-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B5358862.png)
![2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5358873.png)
![N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5358888.png)